![molecular formula C12H15NO5S B1305754 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 325851-59-0](/img/structure/B1305754.png)
4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid
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Overview
Description
The compound 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical class and potential characteristics of the compound . For instance, benzamide-4-sulfonamides, which share a similar sulfamoyl-benzoic acid moiety, have been shown to be effective inhibitors of human carbonic anhydrase isoforms, suggesting that the compound of interest may also exhibit biological activity .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of 4-sulfamoyl benzoic acid with various amines and amino acids . While the specific synthesis of 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not detailed, it is likely that a similar approach could be employed, possibly involving the use of a tetrahydrofuran derivative as the amine component. Additionally, the electrooxidation method described for the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid indicates that an electrochemical approach could be a viable route for introducing the carboxylate group under mild conditions .
Molecular Structure Analysis
The molecular structure of benzamide-4-sulfonamides, which are structurally related to the compound of interest, suggests that the sulfamoyl group is a key functional moiety for biological activity . The presence of the tetrahydrofuran ring in 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid would likely introduce additional steric and electronic effects that could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions of sulfonamide compounds are influenced by the presence of the sulfamoyl group. For example, the sulfonamide group in benzamide-4-sulfonamides is crucial for the inhibition of carbonic anhydrase enzymes . The electrooxidation process described for the conversion of a toluene derivative to a benzoic acid derivative suggests that the compound of interest might also undergo selective oxidation reactions without affecting the sulfonamide group .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid are not directly reported, the properties of similar compounds can provide some predictions. The sulfonamide group is known to confer water solubility and the ability to form hydrogen bonds, which could affect the solubility and crystallinity of the compound . The presence of the tetrahydrofuran ring might also influence the compound's polarity and solubility in organic solvents.
properties
IUPAC Name |
4-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h3-6,10,13H,1-2,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMULOZGMOSVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386250 |
Source
|
Record name | 4-{[(Oxolan-2-yl)methyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid | |
CAS RN |
325851-59-0 |
Source
|
Record name | 4-{[(Oxolan-2-yl)methyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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